2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It features a unique structure with multiple hydroxyl groups and a pyridine ring, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl groups and the amino acid side chain. Common reagents used in these reactions include various oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler structures.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-hydroxy-3-methylbutanoic acid: A similar amino acid with a simpler structure.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate: Another compound with similar functional groups but different overall structure.
Uniqueness
2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is unique due to its complex structure, which includes multiple hydroxyl groups and a pyridine ring
Eigenschaften
Molekularformel |
C10H14N2O5 |
---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O5/c1-4-8(14)6(5(3-13)2-12-4)9(15)7(11)10(16)17/h2,7,9,13-15H,3,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
YTTJBRKIRSFEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C(C(C(=O)O)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.